2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)acetamide
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Overview
Description
2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)acetamide is a chemical compound with the molecular formula C9H12ClNO2. It features a bicyclic structure with an oxabicyclo[3.2.1]octane core, which is a common motif in organic chemistry due to its rigidity and unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)acetamide typically involves a [4+3] cycloaddition reaction. This reaction can be carried out using an oxyallyl intermediate generated from 1,3-dichloro-3-methylbutan-2-one with lithium perchlorate, diethyl ether, and triethylamine . The reaction conditions must be carefully controlled, with the temperature maintained between 10 and 15°C during the addition of sulfuryl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The compound can be reduced to modify the bicyclic core.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could introduce a ketone or carboxylic acid group.
Scientific Research Applications
2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Oxabicyclo[3.2.1]oct-3-en-7-one: Shares the oxabicyclo[3.2.1]octane core but lacks the chloro and acetamide groups.
2-Chloro-1,4,4-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one: Similar in structure but with different substituents.
Uniqueness
2-Chloro-N-(6-oxabicyclo[32
Properties
IUPAC Name |
2-chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c11-5-9(13)12-6-10-3-1-2-8(4-10)14-7-10/h1-2,8H,3-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRDUOUZOPSKBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2CC1(CO2)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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